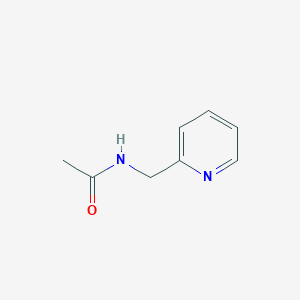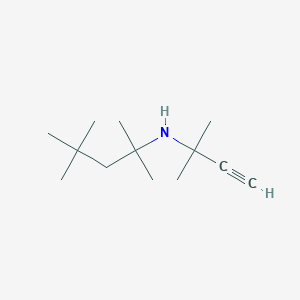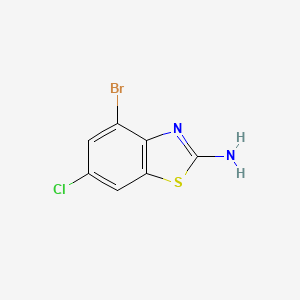
4-Bromo-6-chloro-1,3-benzothiazol-2-amine
Descripción general
Descripción
4-Bromo-6-chloro-1,3-benzothiazol-2-amine is a compound that is part of the benzothiazole family, a class of heterocyclic aromatic compounds that contain a benzene ring fused to a thiazole ring. The presence of bromine and chlorine substituents on the benzothiazole ring suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a related compound, was accomplished by cyclization of a phenylthiourea derivative followed by hydrolytic cleavage . Although the exact synthesis of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine is not detailed in the provided papers, similar synthetic strategies involving halogenation and cyclization reactions could potentially be applied .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be determined using various spectral techniques, including X-ray crystallography. For example, the structure of a 2-(aminomethylene)benzothiophene derivative was confirmed by X-ray crystallographic analysis . Similarly, the molecular structure of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was established through single crystal X-ray diffraction . These studies highlight the importance of structural analysis in understanding the properties of such compounds.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a range of chemical reactions. Halogenation reactions, for instance, have been used to synthesize various halogenated benzothiazoles . The reactivity of the bromo and chloro substituents on the benzothiazole ring could allow for further functionalization of the compound through nucleophilic substitution or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine and chlorine can affect the electron density of the aromatic system, potentially altering the compound's reactivity and physical properties. The analytical and spectral data of similar compounds have been used to corroborate their structures and purity . Additionally, the substitution pattern on the benzothiazole ring can impact the compound's biological activity, as seen in the case of certain analogues exhibiting CNS depressant, muscle relaxant, and anticonvulsant properties .
Aplicaciones Científicas De Investigación
Application 1: Synthesis of 2-Amino-Substituted Benzothiazoles
- Summary of the Application: This research describes a highly efficient and simple protocol for the preparation of 2-aminobenzothiazoles through the reaction of potassium thiocyanate and substituted anilines .
- Methods of Application: The method involves the use of nano-BF3/SiO2 as a reusable heterogeneous catalyst. The reaction takes place under mild conditions, and all of the 2-amino-substituted benzothiazoles were obtained in high to excellent yields and short reaction times .
- Results or Outcomes: The structures of the resulting products were characterized and confirmed by melting point, FT-IR, 1H NMR and 13C NMR techniques .
Application 2: Synthesis of Biologically Active Derivatives
- Summary of the Application: Benzothiazoles (BTAs) are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds .
- Methods of Application: The synthesis of BTA derivatives was carried out in the context of the concept of green synthesis. One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .
- Results or Outcomes: Molecules with a benzothiazole moiety have a pronounced spectrum of biological activity, exhibiting, along with antiviral, also antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, immunomodulatory effects .
Application 3: Synthesis of Schiff Bases
- Summary of the Application: Schiff bases, which can be synthesized from 2-aminobenzothiazoles, have good antibacterial activity and pharmacological applications .
- Methods of Application: The synthesis of Schiff bases typically involves the condensation of an amine, such as a 2-aminobenzothiazole, with a carbonyl compound .
- Results or Outcomes: The resulting Schiff bases have been found to exhibit antibacterial activity .
Application 4: Synthesis of 1,3-Diazole Derivatives
- Summary of the Application: The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application: The synthesis of 1,3-diazole derivatives typically involves the reaction of a 2-aminobenzothiazole with a diketone or a ketoester .
- Results or Outcomes: The resulting 1,3-diazole derivatives have been found to exhibit a wide range of biological activities .
Application 5: Synthesis of Schiff Bases
- Summary of the Application: Schiff bases, which can be synthesized from 2-aminobenzothiazoles, have good antibacterial activity and pharmacological applications .
- Methods of Application: The synthesis of Schiff bases typically involves the condensation of an amine, such as a 2-aminobenzothiazole, with a carbonyl compound .
- Results or Outcomes: The resulting Schiff bases have been found to exhibit antibacterial activity .
Application 6: Synthesis of 1,3-Diazole Derivatives
Propiedades
IUPAC Name |
4-bromo-6-chloro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXODMAJTODLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392438 | |
| Record name | 4-bromo-6-chloro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloro-1,3-benzothiazol-2-amine | |
CAS RN |
38338-20-4 | |
| Record name | 4-Bromo-6-chloro-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38338-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-6-chloro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)
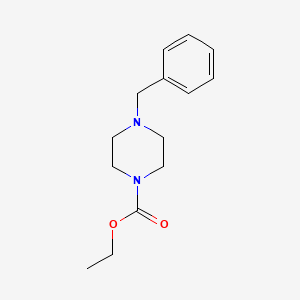

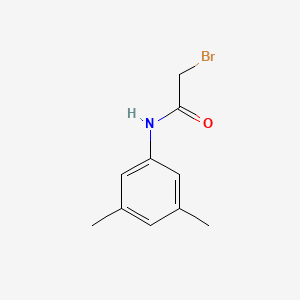
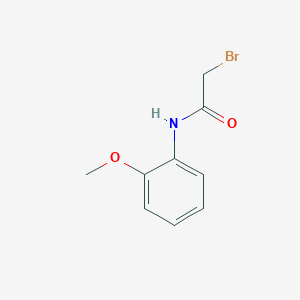

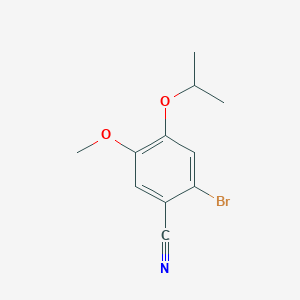
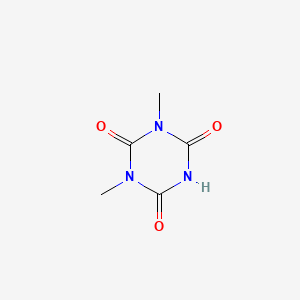
![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)
![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)
